molecular formula C19H21KO8S B12712343 1-Propanesulfonic acid, 3-(3-hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-, monopotassium salt CAS No. 62796-38-7

1-Propanesulfonic acid, 3-(3-hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-, monopotassium salt

Cat. No.: B12712343
CAS No.: 62796-38-7
M. Wt: 448.5 g/mol
InChI Key: NXCUVYWKJBWBTD-UHFFFAOYSA-M
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Description

1-Propanesulfonic acid, 3-(3-hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-, monopotassium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and sulfonic acid groups

Preparation Methods

The synthesis of 1-Propanesulfonic acid, 3-(3-hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-, monopotassium salt involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the sulfonic acid group and the monopotassium salt formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-(3-hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanesulfonic acid, 3-(3-hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-, monopotassium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-(3-hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-, monopotassium salt involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

1-Propanesulfonic acid, 3-(3-hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-, monopotassium salt can be compared with similar compounds such as:

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Known for its antioxidant properties.

    2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Used in various chemical syntheses

Properties

CAS No.

62796-38-7

Molecular Formula

C19H21KO8S

Molecular Weight

448.5 g/mol

IUPAC Name

potassium;3-[3-hydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenoxy]propane-1-sulfonate

InChI

InChI=1S/C19H22O8S.K/c1-26-19-8-4-13(11-18(19)22)3-7-16(20)15-6-5-14(12-17(15)21)27-9-2-10-28(23,24)25;/h4-6,8,11-12,21-22H,2-3,7,9-10H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

NXCUVYWKJBWBTD-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[K+]

Related CAS

59881-19-5 (Parent)

Origin of Product

United States

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